Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]-
Description
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- is an organic compound that features a benzylthio group and a fluorine atom attached to a benzoic acid core
Properties
Molecular Formula |
C14H11FO2S |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-benzylsulfanyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C14H11FO2S/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
PVLVSEOIAQCTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the fluorine atom or modify the benzylthio group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, de-fluorinated derivatives, and various substituted benzoic acids.
Scientific Research Applications
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylthio)benzoic acid: Lacks the fluorine atom, which may reduce its potency and specificity.
3-Fluorobenzoic acid: Lacks the benzylthio group, which may limit its biological activity.
4-(Methylthio)-3-fluorobenzoic acid: Similar structure but with a methylthio group instead of a benzylthio group, which may alter its reactivity and applications.
Uniqueness
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- is unique due to the presence of both the benzylthio group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
